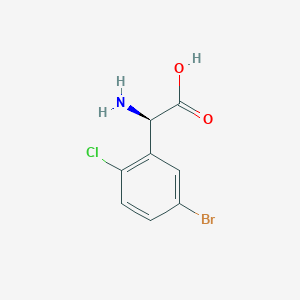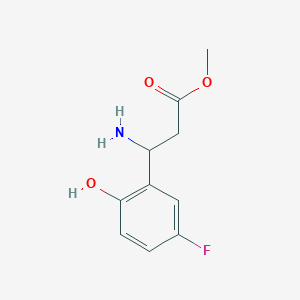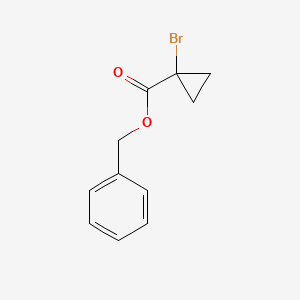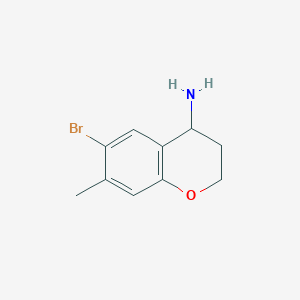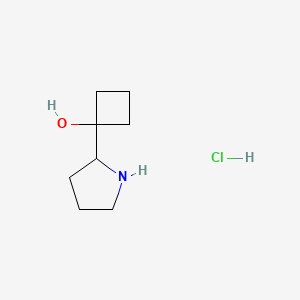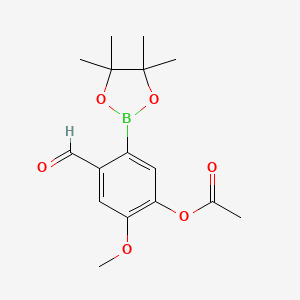
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring system, which is then further functionalized to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route described above for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used to introduce halogen atoms into the pyrimidine ring.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5-dimethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-2,5-dimethylpyrimidine-4-methanol.
Substitution: Formation of halogenated derivatives of the pyrimidine ring.
科学研究应用
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable azo compounds.
作用机制
The mechanism of action of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
相似化合物的比较
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-methylpyrimidine: Similar structure but with different positions of the hydroxy and methyl groups.
6-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but lacks one methyl group.
Uniqueness
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups on the pyrimidine ring, which allows for a wide range of chemical reactions and potential applications. The combination of these functional groups with the pyrimidine ring system enhances its reactivity and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
39875-10-0 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10) |
InChI 键 |
GZBCMTZHTVTOCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(NC1=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
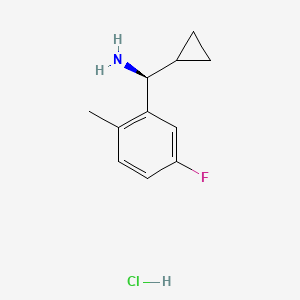

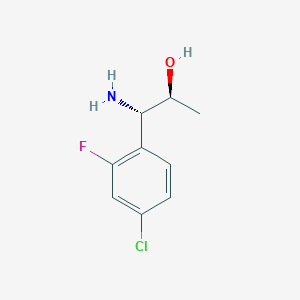
![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)
